5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophen-3-yl and p-tolyl groups would likely contribute to the overall hydrophobicity of the molecule, while the oxazine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the thiophen-3-yl group might undergo electrophilic aromatic substitution, while the oxazine ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . This suggests that our compound could potentially be used in the development of new anti-inflammatory medications.
Anticancer Agents
Thiophene derivatives exhibit many pharmacological properties such as anticancer . This indicates that our compound could be used in the development of new anticancer agents.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could be used in the development of new OLEDs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could be used as a new corrosion inhibitor.
Antimicrobial Agents
Molecules with the thiophene ring system exhibit antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial agents.
Anti-Atherosclerotic Agents
Thiophene derivatives have been shown to have anti-atherosclerotic properties . This suggests that our compound could be used in the development of new anti-atherosclerotic medications.
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-8-15(9-7-14)18-12-19-17-4-2-3-5-20(17)24-21(23(19)22-18)16-10-11-25-13-16/h2-11,13,19,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYBJKOJWONMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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